molecular formula C30H29N3O5S B2633971 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114878-42-0

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2633971
CAS No.: 1114878-42-0
M. Wt: 543.64
InChI Key: PIJIHPREUSIGEN-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 1,3-oxazole ring bearing ethoxy and methoxy phenyl groups, connected via a sulfanyl-methyl linker.

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5S/c1-5-36-22-14-12-21(13-15-22)33-29(34)23-9-7-8-10-24(23)32-30(33)39-18-25-19(3)38-28(31-25)20-11-16-26(37-6-2)27(17-20)35-4/h7-17H,5-6,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJIHPREUSIGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC(=C(C=C5)OCC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the oxazole and quinazolinone rings, followed by the introduction of the sulfanyl group. Common reagents used in these reactions include ethoxyphenyl derivatives, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key functional groups with several triazole, oxazole, and quinazolinone derivatives. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound 3,4-Dihydroquinazolin-4-one 4-Ethoxyphenyl (position 3); 1,3-oxazole with 4-ethoxy-3-methoxyphenyl and methyl groups (position 2) Inferred: Potential antifungal/antibacterial (based on analogs)
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl, difluorophenylacetamide Antifungal, antibacterial
4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One 1,2,4-Triazolone 4-Ethoxyphenyl, 4-methoxyphenyl Synthetic intermediate; potential bioactivity via thioether functionalization
3-(2,4-Dichlorophenyl)-4-(4-Methoxyphenyl)-1-(4-(4-Methoxyphenyl)-5-(Methylthio)-4H-1,2,4-Triazol-3-yl)-5-(Methylthio)-4H-1,2,4-Triazole Bis-triazole Dichlorophenyl, methoxyphenyl, methylthio groups Antibiotic activity
2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))Quinazolin-4(3H)-One Quinazolinone Methoxyphenyl, tetrahydroquinazolinone Synthetic focus; structural rigidity

Key Structural Differences :

  • The sulfanyl-methyl linker may improve solubility compared to non-thioether analogs (e.g., triazolones in ) .
  • Ethoxy vs. Methoxy Groups : The ethoxy substituents in the target compound could confer higher lipophilicity than methoxy analogs, influencing membrane permeability in biological systems .

Biological Activity

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H26N2O4S\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_4\text{S}

This compound contains a quinazolinone core, which is known for various pharmacological activities. Its unique structure incorporates multiple functional groups that may contribute to its biological effects.

Anticancer Properties

Recent studies have indicated that compounds containing quinazolinone moieties exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical)10.8Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving LPS-treated RAW264.7 macrophages, the compound significantly reduced TNF-alpha levels by approximately 45% at a concentration of 20 µM compared to the control group.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with various cellular receptors involved in signaling pathways related to cell growth and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Oxidative Stress Reduction : By modulating oxidative stress levels, it can protect cells from damage associated with chronic inflammation and cancer.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound reveals moderate absorption with a bioavailability estimated at around 50%. Toxicological assessments indicate that it has a favorable safety profile with minimal adverse effects at therapeutic doses.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclocondensation of anthranilamide derivatives with aldehydes/ketones under mild aqueous conditions using graphene oxide nanosheets as catalysts . Reflux in polar solvents (e.g., methanol or ethanol) is critical for intermediate formation, with temperature and solvent choice directly impacting yield. For example, prolonged reflux (>12 hours) in ethanol improves oxazole ring formation but risks by-product generation if not carefully monitored . Purification via recrystallization in mixed solvents (e.g., ethyl acetate/hexane) enhances purity.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon hybridization, particularly for the quinazolinone core and oxazole substituents . Infrared (IR) spectroscopy identifies functional groups like sulfanyl (S-H stretch at ~2550 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹). X-ray crystallography provides definitive bond-length and angle data, critical for resolving stereochemical ambiguities in the dihydroquinazolinone ring .

Q. How do the methoxy and ethoxy substituents on the phenyl rings affect the compound’s solubility and bioactivity?

Methoxy groups enhance solubility in polar solvents via hydrogen bonding, while ethoxy groups increase lipophilicity, improving membrane permeability in biological assays . The 4-ethoxy-3-methoxyphenyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in analogs with similar substituents showing antimicrobial activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve regioselectivity and minimize by-product formation?

Regioselectivity in oxazole formation is achieved using Lewis acid catalysts (e.g., ZnCl₂) to direct electrophilic substitution . Kinetic control via low-temperature reactions (<50°C) reduces side products like sulfoxide derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry identifies by-products, enabling solvent-system adjustments (e.g., acetonitrile/water gradients) for cleaner separations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from differences in assay conditions. Standardizing cell lines (e.g., using HepG2 for cytotoxicity) and controlling pH/temperature reduces variability. Comparative studies with structural analogs (e.g., replacing ethoxy with methoxy groups) isolate substituent effects . Meta-analyses of published data using tools like ChemAxon or PubChem BioAssay can identify trends .

Q. How can in silico modeling predict the compound’s binding affinity to target enzymes, and what experimental validation is required?

Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like dihydrofolate reductase, using the compound’s 3D structure (from X-ray data) to predict binding poses . Free-energy perturbation (FEP) calculations refine affinity estimates. Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What experimental designs assess environmental stability and degradation pathways in aquatic systems?

Long-term stability studies use OECD 308 guidelines: incubate the compound in water-sediment systems under controlled light/temperature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., sulfoxide or quinazolinone ring-opened derivatives). Ecotoxicity assays with Daphnia magna or algae evaluate ecological risks .

Q. How do crystallographic and solution-phase structural data reconcile discrepancies in dynamic behavior?

X-ray crystallography captures the compound’s static solid-state conformation, while NMR reveals dynamic equilibria (e.g., ring puckering in the dihydroquinazolinone moiety). Variable-temperature NMR (VT-NMR) detects conformational flexibility, and density functional theory (DFT) calculations model solvent effects to align solution and solid-state data .

Methodological Considerations

  • Data Contradiction Analysis : Use principal component analysis (PCA) to cluster bioactivity datasets and identify outliers .
  • Functional Group Reactivity : The sulfanyl group undergoes oxidation to sulfoxides (H₂O₂/acid) or reduction to thiols (NaBH₄), enabling modular derivatization .
  • Environmental Impact Studies : Follow ISO 14040 lifecycle assessment (LCA) frameworks to quantify persistence and bioaccumulation potential .

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